molecular formula C5H9NO B2683152 3-Methoxypropyl isocyanide CAS No. 42563-58-6

3-Methoxypropyl isocyanide

Cat. No.: B2683152
CAS No.: 42563-58-6
M. Wt: 99.133
InChI Key: WDTGKQZNHIWLOL-UHFFFAOYSA-N
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Description

3-Methoxypropyl isocyanide is an organic compound characterized by the presence of an isocyanide functional group attached to a 3-methoxypropyl chain

Mechanism of Action

Target of Action

3-Methoxypropyl isocyanide, also known as 1-isocyano-3-methoxypropane, has been found to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes . The primary targets of this compound are two essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) . These enzymes play a crucial role in bacterial growth and survival.

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. The compound demonstrates concentration-dependent labeling, covalent binding to the catalytic site of the enzymes, and corresponding functional inhibition . This interaction results in the inhibition of the enzymes, thereby disrupting the metabolic processes they are involved in .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily the fatty acid biosynthetic process and the hexosamine pathway . The compound’s action leads to the destabilization and dysregulation of proteins related to these targeted pathways . The downstream effects of this disruption can lead to the inhibition of bacterial growth.

Pharmacokinetics

It is known that isocyanides, in general, have been erroneously considered either too reactive or metabolically unstable

Result of Action

The result of the action of this compound at the molecular and cellular level is the inhibition of bacterial growth . This is achieved through the compound’s covalent binding to essential metabolic enzymes, leading to their functional inhibition . This disruption of essential metabolic processes can lead to the death of the bacteria.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain isocyanides have been shown to exhibit strong antibacterial effects even against Gram-negative bacteria, which are challenging to address due to their largely impermeable double membrane layer . .

Biochemical Analysis

Biochemical Properties

3-Methoxypropyl isocyanide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have covalent modifications of two essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form complexes with π-electron-releasing transition metals . This allows it to undergo 1,1-migratory insertions into either σ- or π-bonds . It also has the ability to form an imidoyl radical intermediate upon the addition of a radical species to isocyanide .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of isocyanides can vary with different dosages

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to covalently modify two essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines .

Subcellular Localization

The localization of proteins and other biomolecules can be influenced by various factors, including targeting signals and post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxypropyl isocyanide can be synthesized through various methods. One common approach involves the dehydration of formamides. For instance, the formamide derivative of 3-methoxypropylamine can be dehydrated using phosphorus oxychloride in the presence of a tertiary amine like triethylamine . This reaction typically requires cooling to control the exothermic nature of the process .

Industrial Production Methods: Industrial production of this compound often involves similar dehydration reactions but on a larger scale. The use of continuous flow reactors and advanced distillation techniques ensures high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypropyl isocyanide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Methyl Isocyanide
  • Ethyl Isocyanide
  • Phenyl Isocyanide

Comparison: 3-Methoxypropyl isocyanide is unique due to its methoxypropyl chain, which imparts different steric and electronic properties compared to simpler isocyanides like methyl or ethyl isocyanide. This uniqueness can influence its reactivity and the types of products formed in multicomponent reactions .

Properties

IUPAC Name

1-isocyano-3-methoxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-6-4-3-5-7-2/h3-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTGKQZNHIWLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42563-58-6
Record name 1-isocyano-3-methoxypropane
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